Welcome to the BenchChem Online Store!
molecular formula C10H8O4 B1601961 Methyl 5-hydroxybenzofuran-2-carboxylate CAS No. 1646-28-2

Methyl 5-hydroxybenzofuran-2-carboxylate

Cat. No. B1601961
M. Wt: 192.17 g/mol
InChI Key: KPSJSEXMKPMEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06867224B2

Procedure details

A solution of 5-dimethylthiocarbamoyloxy-benzofuran-2-carboxylic acid methyl ester (1.3 g, 4.7 mmol) in 25 mL diphenyl ether was heated at reflux for 2.5 hours. The reaction mixture was then cooled and the resulting precipitate collected. Purification by flash column chromatography (gradient elution: 100% hexanes to 45% EtOAc/hexanes), gave the title compound (0.58 g, 45%) as a brown solid.
Name
5-dimethylthiocarbamoyloxy-benzofuran-2-carboxylic acid methyl ester
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[O:6][C:7]2[CH:13]=[CH:12][C:11]([O:14]C(=S)N(C)C)=[CH:10][C:8]=2[CH:9]=1)=[O:4]>C1(OC2C=CC=CC=2)C=CC=CC=1>[CH3:1][O:2][C:3]([C:5]1[O:6][C:7]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][C:8]=2[CH:9]=1)=[O:4]

Inputs

Step One
Name
5-dimethylthiocarbamoyloxy-benzofuran-2-carboxylic acid methyl ester
Quantity
1.3 g
Type
reactant
Smiles
COC(=O)C=1OC2=C(C1)C=C(C=C2)OC(N(C)C)=S
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
the resulting precipitate collected
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by flash column chromatography (gradient elution: 100% hexanes to 45% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1OC2=C(C1)C=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.